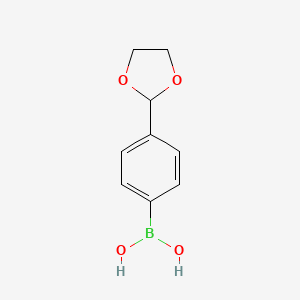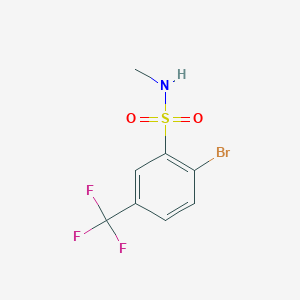
2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide, 95%
Vue d'ensemble
Description
2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a chemical compound with the molecular formula BrC6H3(CF3)SO2NH2 . It has a molecular weight of 304.08 . The compound is solid in form .
Molecular Structure Analysis
The molecular structure of 2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide can be represented by the SMILES string NS(=O)(=O)c1cc(ccc1Br)C(F)(F)F . The InChI representation is 1S/C7H5BrF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) .Physical And Chemical Properties Analysis
2-Bromo-N-methyl-5-trifluoromethyl-benzenesulfonamide is a solid substance . Its melting point is between 185-189 °C .Applications De Recherche Scientifique
Photodynamic Therapy Applications
A study by Pişkin et al. (2020) details the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit properties useful for photodynamic therapy, a treatment modality for cancer. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds highlight their potential as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Ranganatha et al. (2018) synthesized a series of novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives, including compounds containing benzenesulfonamide. These compounds were evaluated for their in vitro antibacterial and antifungal activities, demonstrating significant antimicrobial activity against pathogenic bacterial and fungal strains (Ranganatha et al., 2018).
Synthesis and Structural Characterization
Cheng De-ju (2015) conducted research on the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study focused on the preparation of intermediates and novel compounds involving benzenesulfonamide, which can be used as candidate compounds for drug development (De-ju, 2015).
Photophysicochemical Properties
Öncül et al. (2022) synthesized compounds including zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. Their study explored the photophysical and photochemical properties of these compounds, revealing potential applications in photodynamic therapy for cancer treatment (Öncül, Öztürk, & Pişkin, 2022).
Efflux Pump Inhibitory Effect
Oliveira-Tintino et al. (2021) evaluated a series of 1,8-naphthyridines sulfonamides for their inhibitory effects on the MepA efflux pump in Staphylococcus aureus. This study aimed to explore the potential of these compounds as efflux pump inhibitors, which could contribute to the development of novel therapeutic agents (Oliveira-Tintino et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO2S/c1-13-16(14,15)7-4-5(8(10,11)12)2-3-6(7)9/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZPPIIZPSRRIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-methyl-5-(trifluoromethyl)benzenesulfonamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(3-Chloro-4-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]acetic acid](/img/structure/B6357270.png)
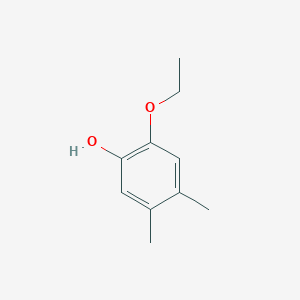

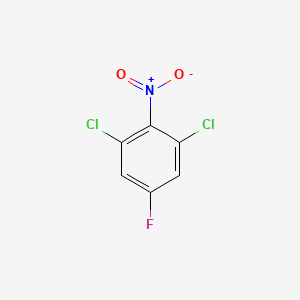
![2-[Benzo(b)thiophen-2-yl]benzoic acid, 95%](/img/structure/B6357309.png)
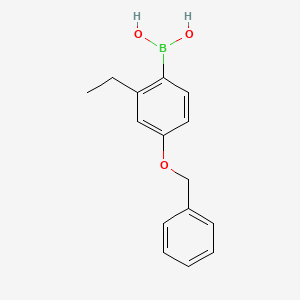
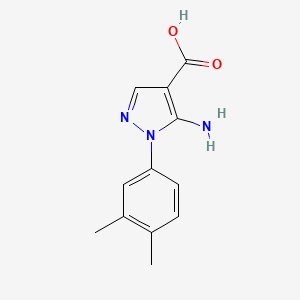
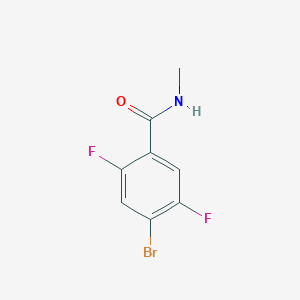
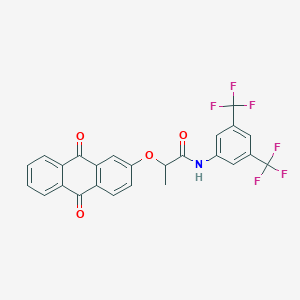

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
